Molecular Weight Advantage: 14–28 Da Lighter than Cyclopentyl and Cyclohexyl Homologs for Fragment-Based Lead Generation
Cyclobutyl 2-(3-methylphenyl)ethyl ketone (MW 202.29 g/mol) is 14.03 Da lighter than cyclopentyl 2-(3-methylphenyl)ethyl ketone (MW 216.32 g/mol) and 28.05 Da lighter than cyclohexyl 2-(3-methylphenyl)ethyl ketone (MW 230.34 g/mol) . These mass differences correspond to 6.9% and 13.9% reductions relative to the target compound, exceeding the Rule-of-Three guideline recommending fragment molecular weights below 300 Da. Each 14 Da increment in the cycloalkyl series adds one methylene unit, which systematically dilutes atom-level binding efficiency when the compound is employed as a fragment hit or pharmacophoric probe .
| Evidence Dimension | Molecular weight (g/mol) as a determinant of ligand efficiency in fragment-based screening |
|---|---|
| Target Compound Data | 202.29 g/mol (C₁₄H₁₈O) |
| Comparator Or Baseline | Cyclopentyl analog: 216.32 g/mol (C₁₅H₂₀O); Cyclohexyl analog: 230.34 g/mol (C₁₆H₂₂O) |
| Quantified Difference | −14.03 g/mol vs. cyclopentyl (−6.9%); −28.05 g/mol vs. cyclohexyl (−13.9%) |
| Conditions | Calculated molecular weights from molecular formulae; validated against ChemSrc database entries for all three compounds |
Why This Matters
Lower molecular weight directly improves ligand efficiency indices (LE = ΔG / N_heavy_atoms), making this compound the preferred cyclobutyl starting point for fragment elaboration campaigns where every atom must productively contribute to binding affinity.
